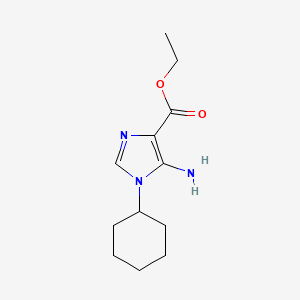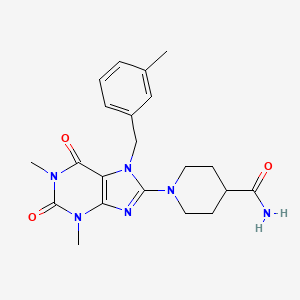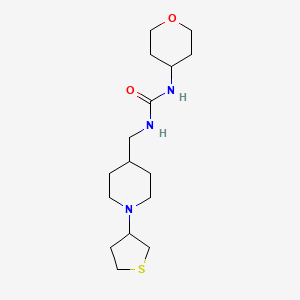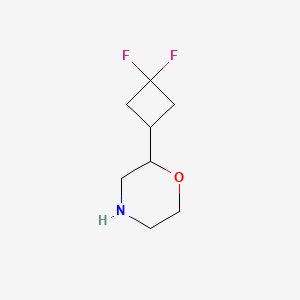
2-(3,3-Difluorocyclobutyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclobutyl)morpholine is a compound that falls within the broader class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing one oxygen atom and one nitrogen atom, which are part of the ring structure. The difluorocyclobutyl group attached to the morpholine ring indicates the presence of a cyclobutyl moiety with two fluorine atoms, which can significantly influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of substituted morpholines, including those with complex groups like difluorocyclobutyl, often involves multi-step processes. A general strategy for synthesizing cis-3,5-disubstituted morpholines from amino alcohols has been described, which includes a Pd-catalyzed carboamination reaction as a key step . This method could potentially be adapted for the synthesis of 2-(3,3-Difluorocyclobutyl)morpholine by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 2-morpholine carboxylic acid derivatives, has been reported, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, and the introduction of a difluorocyclobutyl group is likely to affect the molecule's conformation and electronic properties. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of related compounds, such as 3-((hetera)cyclobutyl)azetidines, which are analogues of morpholine . These techniques could be employed to analyze the molecular structure of 2-(3,3-Difluorocyclobutyl)morpholine, providing valuable information about its three-dimensional shape and electronic distribution.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of biologically active compounds. For instance, morpholin-2-one derivatives have been used for nucleophilic trifluoromethylation, demonstrating the reactivity of the morpholine ring system . The presence of the difluorocyclobutyl group in 2-(3,3-Difluorocyclobutyl)morpholine could influence its reactivity in similar reactions, potentially leading to the formation of novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,3-Difluorocyclobutyl)morpholine would be influenced by both the morpholine ring and the difluorocyclobutyl substituent. The introduction of fluorine atoms can significantly alter properties such as lipophilicity, boiling point, and chemical stability. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the impact of fluorine substituents on the properties of morpholine derivatives . Detailed analysis of the physical and chemical properties of 2-(3,3-Difluorocyclobutyl)morpholine would require experimental data, such as infrared and NMR spectra, to fully understand its behavior in different environments.
Scientific Research Applications
Synthesis and Building Blocks
- Bridged bicyclic morpholines, including analogs of 2-(3,3-Difluorocyclobutyl)morpholine, are valuable as medicinal chemistry research building blocks. They exhibit characteristics like achirality and similar lipophilicity to morpholine, making them interesting for pharmacological studies (Walker et al., 2012).
- The stereospecific synthesis of morpholine building blocks, due to their unique physicochemical properties, aids in enhancing both pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This underscores the importance of morpholines in drug development (Stojiljkovic et al., 2022).
Chemical Synthesis and Reactions
- Research on aryl glyoxals and l-prolinol reactions has identified bicyclic derivatives of morpholin-2-one, including the 2-(3,3-Difluorocyclobutyl)morpholine analogs. These compounds have been used for nucleophilic trifluoromethylation, indicating their utility in complex chemical syntheses (Mlostoń et al., 2015).
Applications in Pharmaceutical Synthesis
- Compounds similar to 2-(3,3-Difluorocyclobutyl)morpholine have been synthesized for their potential as antimicrobials. These compounds play a crucial role in the development of potent drugs like arecoline derivatives (Kumar et al., 2007).
- The morpholine structure is integral to pharmaceutical research, aiding in the development of various therapeutic agents. Modifications on morpholine-based molecules lead to candidates for tackling a wide range of medical ailments (Rupak et al., 2016).
Safety And Hazards
The safety information for “2-(3,3-Difluorocyclobutyl)morpholine” indicates that it is a dangerous substance. It has the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-11-1-2-12-7/h6-7,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHMHSKQYXRCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

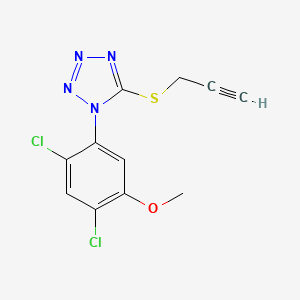
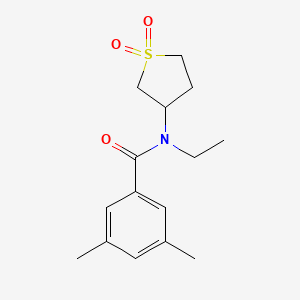
![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
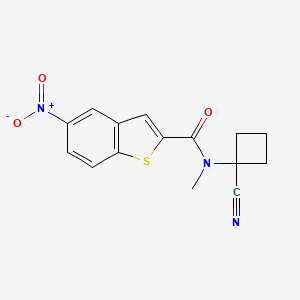
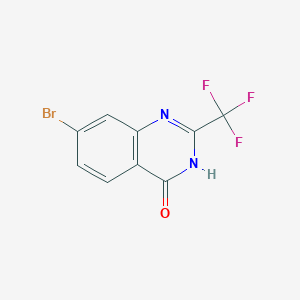
![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)
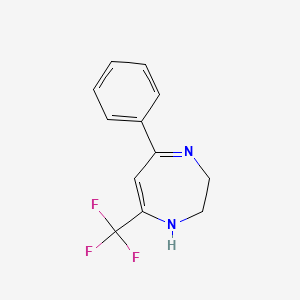
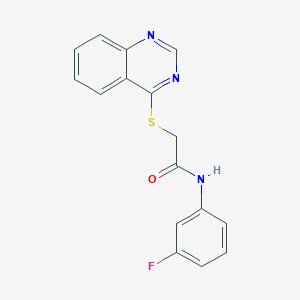
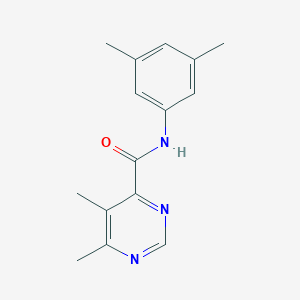
![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
